molecular formula C17H14ClFN2S2 B15098664 4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B15098664
M. Wt: 364.9 g/mol
InChI Key: DYEABQOMPJVQAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a tetrahydrobenzothienopyrimidine derivative characterized by a bicyclic core structure fused with a pyrimidine ring. Key structural features include:

  • Sulfanyl group substitution: A 2-chloro-6-fluorobenzyl group at the 4-position of the pyrimidine ring.
  • Tetrahydrobenzothieno moiety: A partially saturated benzothiophene system, contributing to conformational rigidity.
  • Molecular formula: C₁₉H₁₅ClFNS₂ (inferred from analogous structures in ).

Properties

Molecular Formula

C17H14ClFN2S2

Molecular Weight

364.9 g/mol

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C17H14ClFN2S2/c18-12-5-3-6-13(19)11(12)8-22-16-15-10-4-1-2-7-14(10)23-17(15)21-9-20-16/h3,5-6,9H,1-2,4,7-8H2

InChI Key

DYEABQOMPJVQAT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC4=C(C=CC=C4Cl)F

Origin of Product

United States

Preparation Methods

The synthesis of 4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves multiple steps, typically starting with the preparation of the benzothieno ring system. One common synthetic route includes the following steps:

    Formation of the Benzothieno Ring: The benzothieno ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction with appropriate amines and carbonyl compounds.

    Attachment of the Chlorofluorobenzyl Moiety: The chlorofluorobenzyl group is introduced via a nucleophilic substitution reaction, where a chlorofluorobenzyl halide reacts with the sulfanyl group on the benzothieno ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride.

    Substitution: The chlorofluorobenzyl moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Scientific Research Applications

4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Substituent Variations at the Sulfanyl Position

Modifications at the sulfanyl group significantly influence physicochemical and biological properties. Key examples include:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Activities References
4-[(2-Chloro-6-fluorobenzyl)sulfanyl]- (Target Compound) 2-Cl-6-F-C₆H₃CH₂ C₁₉H₁₅ClFNS₂ 395.9 (calc.) Hypothesized anticancer activity
2-[(4-Fluorobenzyl)sulfanyl]-3-methyl-... 4-F-C₆H₄CH₂ C₁₉H₁₈FN₃OS 371.4 Antimicrobial potential
2-[(3-Chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-... 3-Cl-C₆H₄CH₂ C₂₄H₂₀ClN₂O₂S₂ 487.0 Improved solubility vs. chloro derivatives

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) enhance stability and may improve binding to hydrophobic enzyme pockets .
  • Methoxy groups (e.g., in 3-(4-methoxyphenyl) derivatives) increase solubility but reduce metabolic stability .

Substituent Variations at the 3-Position

The 3-position often hosts aryl or alkyl groups, modulating steric and electronic effects:

Compound Name Substituent (R) Melting Point (°C) Biological Activity References
3-(4-Methoxyphenyl)-... (CAS 477331-43-4) 4-MeO-C₆H₄ Not reported Anticancer (hypothesized)
3-Methyl-... CH₃ 175 Antimicrobial (synthesized)
3-(1,3-Diphenyl-1H-pyrazol-5-yl)-... Heterocyclic 220 Broad-spectrum activity

Key Observations :

  • Aromatic substituents (e.g., 4-methoxyphenyl) enhance π-π stacking interactions with biological targets .
  • Alkyl groups (e.g., methyl) improve synthetic accessibility but may limit potency .

Core Structure Modifications

Variations in the tetrahydrobenzothieno[2,3-d]pyrimidine scaffold include:

Compound Class Core Modification Example Activity References
Tetrahydrobenzothienotriazolopyrimidines Triazole fusion Antimicrobial (MIC: 2–8 µg/mL)
Thiazolo[3,2-a]pyrimidines Thiazole substitution Anticancer (IC₅₀: 10 µM)
Hydrazino derivatives Hydrazine at 4-position Moderate enzyme inhibition

Key Observations :

  • Triazole-fused derivatives exhibit enhanced antimicrobial activity due to increased hydrogen-bonding capacity .
  • Thiazole-substituted analogs show promise in cancer cell line inhibition (e.g., HOP-92 lung cancer) .

Physicochemical Data

Compound Type Melting Point (°C) Solubility LogP (Predicted)
Target Compound Not reported Low (nonpolar core) 3.8
4-Hydrazino derivative (5) 175 Moderate in ethanol 2.5
4-(4-Benzylpiperazinyl) (4c) 134–135 High in DMSO 2.1

Key Observations :

  • Piperazinyl groups improve solubility via basic nitrogen atoms .
  • Chloro/fluoro substituents increase lipophilicity, favoring blood-brain barrier penetration .

Anticancer Potential

  • Thiadiazolylmethyl derivatives : Exhibit improved activity against lung/breast cancer (e.g., MCF-7) .

Antimicrobial Activity

  • Triazolopyrimidines : MIC values of 4–16 µg/mL against S. aureus and E. coli .
  • Hydrazino derivatives: Moderate activity (MIC: 32–64 µg/mL) due to reduced membrane permeability .

Biological Activity

The compound 4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C13H12ClFN2S
  • Molecular Weight : 284.76 g/mol
  • IUPAC Name : 4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine

Antiviral Activity

Research indicates that compounds similar to 4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine exhibit significant antiviral properties. For instance, studies on related compounds have shown potent activity against HIV-1. The substitution patterns in these compounds can influence their efficacy against various strains of the virus. Specific derivatives demonstrated picomolar activity against wild-type HIV-1 and clinically relevant mutants, highlighting the importance of structural modifications in enhancing antiviral potency .

Antibacterial Activity

The compound's antibacterial potential has also been evaluated. In vitro assays showed that related compounds exhibited moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. These findings suggest that the sulfanyl group contributes significantly to the antibacterial properties of the molecule .

Enzyme Inhibition

Another critical aspect of its biological activity is its role as an enzyme inhibitor. Compounds with similar structures have been identified as effective inhibitors of acetylcholinesterase (AChE) and urease. For example, certain derivatives demonstrated strong inhibitory effects with IC50 values significantly lower than standard reference compounds . This suggests potential therapeutic applications in treating conditions like Alzheimer's disease and managing urea levels in patients with renal dysfunction.

Anti-inflammatory and Anticancer Properties

The compound's structural features may also confer anti-inflammatory and anticancer properties. Research on related compounds has indicated that they possess anti-inflammatory effects and can inhibit tumor cell proliferation . The benzothieno-pyrimidine core is particularly noted for its ability to modulate inflammatory pathways and exert cytotoxic effects on cancer cells.

Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of various benzyl-substituted pyrimidines, it was found that compounds featuring the 2-chloro-6-fluorobenzyl moiety exhibited enhanced activity against HIV-1. The research highlighted the correlation between structural features and biological activity, emphasizing the need for further exploration of these derivatives in drug development .

Study 2: Antibacterial Screening

A comprehensive antibacterial screening of synthesized derivatives revealed that those containing the sulfanyl group showed promising results against multiple bacterial strains. The study concluded that these compounds could serve as lead candidates for developing new antibacterial agents .

Q & A

Q. What are the established synthetic routes for preparing 4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-tetrahydrobenzothienopyrimidine?

The compound is typically synthesized via nucleophilic substitution of a chlorinated pyrimidine precursor. For example:

  • Step 1 : React 4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine with 2-chloro-6-fluorobenzylthiol in polar aprotic solvents (e.g., DMF) under reflux .
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Key Methodological Considerations :

  • Use anhydrous conditions to avoid hydrolysis of the chloro intermediate .
  • Monitor reaction progress via TLC or HPLC to optimize yield (typically 60-75%) .

Table 1 : Comparison of Synthetic Approaches

MethodSolventTemp (°C)Yield (%)Purity (%)Reference
Nucleophilic substitutionDMF1007296
Metal-mediated couplingTHF806592

Q. How is structural characterization performed for this compound?

Routine characterization includes:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions. The 2-chloro-6-fluorobenzyl group shows distinct aromatic splitting patterns (e.g., doublet of doublets for fluorophenyl protons) .
  • LC-MS : To verify molecular weight (e.g., [M+H]+ at m/z 409.2) and detect impurities .
  • X-ray crystallography : Resolves fused-ring planarity and dihedral angles (e.g., 64.7° between benzothienopyrimidine and fluorophenyl rings) .

Critical Note : Ensure deuterated solvents (e.g., DMSO-d6) are free of water to avoid signal splitting in NMR .

Advanced Research Questions

Q. How can conflicting biological activity data across studies be resolved?

Discrepancies in cytotoxicity or antimicrobial activity often arise from:

  • Cell line variability : Lung cancer HOP-92 vs. breast cancer MCF-7 may show differential sensitivity due to EGFR expression levels .
  • Assay conditions : Varying incubation times (24 vs. 48 hrs) or concentrations (IC50 at 10 μM vs. 50 μM) .

Q. Resolution Strategy :

  • Use standardized protocols (e.g., NCI-60 panel for anticancer screening).
  • Validate results with orthogonal assays (e.g., Western blot for EGFR inhibition alongside cell viability) .

Q. What computational strategies predict binding modes to therapeutic targets like EGFR?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with EGFR’s ATP-binding pocket. The sulfanyl group forms hydrogen bonds with Lys745, while the fluorophenyl moiety engages in hydrophobic contacts .
  • MD simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å indicates stable complexes) .

Validation : Compare docking scores with experimental IC50 values to refine force field parameters .

Q. How can synthetic yields be improved for scale-up studies?

  • Optimize stoichiometry : A 1:1.2 molar ratio of chloropyrimidine to benzylthiol reduces side-product formation .
  • Catalyst screening : Aluminum amalgam in THF/water enhances reduction steps (yield increase from 65% to 82%) .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hrs to 2 hrs while maintaining 70% yield .

Q. What are the key considerations for SAR studies on this scaffold?

  • Core modifications : Adding methyl groups at C7 increases lipophilicity and blood-brain barrier penetration .
  • Substituent effects : Replacing the chloro group with morpholine improves solubility but reduces EGFR affinity .

Table 3 : SAR Trends for Analogues

ModificationBiological EffectReference
C7 methylation↑ Anticancer activity
Chloro → morpholine↓ EGFR binding

Q. How is crystallographic data utilized to validate molecular geometry?

Single-crystal X-ray diffraction confirms:

  • Planarity : The benzothienopyrimidine core has an RMSD of 0.0089 Å from ideal planarity .
  • Intermolecular interactions : N–H⋯F and C–F⋯F stabilize the crystal lattice (F⋯F distance: 3.449 Å) .

Application : Use Mercury software to analyze packing diagrams and hydrogen-bond networks .

Q. What analytical methods detect degradation products under physiological conditions?

  • Forced degradation studies : Expose the compound to pH 1–13 buffers and analyze via HPLC-MS.
  • Major degradation pathway : Hydrolysis of the sulfanyl group to sulfonic acid at pH > 10 .

Mitigation Strategy : Formulate with enteric coatings to protect against gastric pH .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.